molecular formula C9H12BrNO B5150293 2-methyl-1-(2-oxopropyl)pyridinium bromide CAS No. 75487-74-0

2-methyl-1-(2-oxopropyl)pyridinium bromide

Cat. No.: B5150293
CAS No.: 75487-74-0
M. Wt: 230.10 g/mol
InChI Key: ZGGXPYQARFSHSH-UHFFFAOYSA-M
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Description

2-methyl-1-(2-oxopropyl)pyridinium bromide, also known as MPP+, is a chemical compound that has been extensively studied for its neurotoxic effects on dopaminergic neurons. MPP+ has been used as a tool to model Parkinson's disease in animal and cellular models, and its mechanism of action has been extensively studied.

Mechanism of Action

2-methyl-1-(2-oxopropyl)pyridinium bromide+ is taken up selectively by dopaminergic neurons through the dopamine transporter. Once inside the cell, this compound+ is converted to its active form, which inhibits complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound+ are well-documented. The compound causes a decrease in ATP production, an increase in reactive oxygen species, and ultimately cell death. This compound+ has been shown to cause selective damage to dopaminergic neurons, leading to a model of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-methyl-1-(2-oxopropyl)pyridinium bromide+ has several advantages in lab experiments, including its selective uptake by dopaminergic neurons and its ability to model Parkinson's disease. However, the compound also has several limitations, including its toxicity and the fact that it only models one aspect of Parkinson's disease.

Future Directions

There are several future directions for research involving 2-methyl-1-(2-oxopropyl)pyridinium bromide+. One area of interest is the development of treatments that can protect against this compound+-induced cell death. Another area of interest is the use of this compound+ as a tool to study the interactions between genetic and environmental factors in the development of Parkinson's disease. Overall, this compound+ has been a valuable tool in Parkinson's disease research and will likely continue to be used in future studies.

Synthesis Methods

2-methyl-1-(2-oxopropyl)pyridinium bromide+ can be synthesized through a variety of methods, including the reaction of 2-methylpyridine with methyl vinyl ketone in the presence of a palladium catalyst. The resulting product is then treated with hydrobromic acid to yield this compound+ as a bromide salt.

Scientific Research Applications

2-methyl-1-(2-oxopropyl)pyridinium bromide+ has been used extensively in scientific research as a model for Parkinson's disease. The compound is selectively taken up by dopaminergic neurons and causes mitochondrial dysfunction, leading to cell death. This compound+ has been used to study the mechanisms of Parkinson's disease and to test potential treatments.

Properties

IUPAC Name

1-(2-methylpyridin-1-ium-1-yl)propan-2-one;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO.BrH/c1-8-5-3-4-6-10(8)7-9(2)11;/h3-6H,7H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGXPYQARFSHSH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383117
Record name ST50324263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75487-74-0
Record name ST50324263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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